molecular formula C7H14 B044218 trans-1,3-Dimethylcyclopentane CAS No. 1759-58-6

trans-1,3-Dimethylcyclopentane

Cat. No. B044218
CAS RN: 1759-58-6
M. Wt: 98.19 g/mol
InChI Key: XAZKFISIRYLAEE-RNFRBKRXSA-N
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Description

Synthesis Analysis

While the specific synthesis of trans-1,3-dimethylcyclopentane is not directly detailed in the literature, the synthesis of related cyclopentane derivatives, such as trans-1,2-dimethylcyclopentane and trans-2,3-dimethylcyclopentanone, involves methods that could be adaptable for trans-1,3-dimethylcyclopentane. These methods include reactions under controlled conditions that promote specific substitutions on the cyclopentane ring, highlighting the versatility and synthetic accessibility of cyclopentane derivatives in organic chemistry.

Molecular Structure Analysis

The molecular structure and pseudorotational motion of related compounds, such as trans-1,2-dimethylcyclopentane, have been studied using gas-phase electron diffraction. These studies reveal details about bond distances, valence angles, and conformational dynamics, providing insights into the structure of cyclopentane derivatives and their behavior under various conditions (Shen et al., 1991).

Chemical Reactions and Properties

Photolysis studies of related cyclopentanones, such as trans-2,3-dimethylcyclopentanone, offer insights into the chemical reactions and mechanisms of cyclopentane derivatives. These studies identify major products and decomposition pathways, highlighting the reactivity of cyclopentane derivatives under photochemical conditions and the formation of biradical intermediates (Frey & Lister, 1970).

Scientific Research Applications

  • Organic Synthesis :

    • Synthesis of Phosphatidic Acid Analog: A study by Hancock and Lister (1979) details the synthesis of an all-cis 1,2,3/0-2P cyclopentanoid phosphatidic acid analog using acid-catalyzed isomerization of a cyclic diglyceride analog. This synthesis provides a new tool for comparative studies with all-trans cyclo compounds, demonstrating the versatility of trans-1,3-Dimethylcyclopentane in creating complex organic molecules (Hancock & Lister, 1979).
    • Ni(I)-Catalyzed Reductive Cyclization: Another research by Kuang et al. (2017) shows the efficient synthesis of trans-dimethyl gababutin and trans-3,4-dimethylpyrrolidine with high trans diastereoselectivity using Ni(I)-catalyzed reductive cyclization of 1,6-dienes (Kuang et al., 2017).
  • Photolysis Studies :

    • Photolysis of Cyclopentanone: Frey and Lister (1970) studied the photolysis of trans-2,3-dimethylcyclopentanone, leading to the production of cis-2,3-dimethylcyclopentanone and several other compounds. This indicates the potential of trans-1,3-Dimethylcyclopentane derivatives in photochemical reactions (Frey & Lister, 1970).
  • Conformational Analysis :

    • Pseudorotational Motion Study: Shen, Kingsley, and Hilderbrandt (1991) investigated the molecular structure and pseudorotational motion of trans-1,2-dimethylcyclopentane using gas-phase electron diffraction. This study highlights the conformational dynamics of similar molecules, providing insights into the behavior of trans-1,3-Dimethylcyclopentane (Shen et al., 1991).

Safety And Hazards

Trans-1,3-Dimethylcyclopentane may cause skin irritation and is suspected of damaging fertility or the unborn child . It may cause drowsiness and dizziness and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(1R,3R)-1,3-dimethylcyclopentane
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InChI

InChI=1S/C7H14/c1-6-3-4-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
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InChI Key

XAZKFISIRYLAEE-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID501015839
Record name trans-1,3-Dimethylcyclopentane
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Molecular Weight

98.19 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name trans-1,3-Dimethylcyclopentane
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Vapor Pressure

65.8 [mmHg]
Record name trans-1,3-Dimethylcyclopentane
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Product Name

trans-1,3-Dimethylcyclopentane

CAS RN

1759-58-6
Record name trans-1,3-Dimethylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
295
Citations
HA Szymanski, HA Szymanski - Interpreted Infrared Spectra: Volume 1, 1964 - Springer
Band. cm-l Fundamental Assignment Activityt and species 886 vI (aD VB (ring) R 2868 Vz (aD Vs (CH) R 1487 Vs (aD o (CHz) R 1020 v4 (ai) t (CHz) F 1206 Vs (ai) w (CHz) F 896 v6 (a'i…
Number of citations: 0 link.springer.com
MB Epstein, GM Barrow, KS Pitzer… - J. Res. Natl. Bur …, 1949 - nvlpubs.nist.gov
As part of the work of the American Petroleum Institute Research Project 44 at the National Bureau of Standards and the University of California, values have been compiled for the …
Number of citations: 11 nvlpubs.nist.gov
M Christl, HJ Reich, JD Roberts - 1971 - opus.bibliothek.uni-wuerzburg.de
The 18Cchemical shifts of the title compounds have been determined by high-resolution nmr spectroscopy with the aid of proton decoupling. Substituent effects have been computed …
Number of citations: 242 opus.bibliothek.uni-wuerzburg.de
D Satoh, H Matsuhashi, H Nakamura… - Physical Chemistry …, 2003 - pubs.rsc.org
The skeletal isomerization of cycloalkanes with the number of carbons greater than six, cycloheptane, cyclooctane, cyclodecane, and cyclododecane, was performed over sulfated …
Number of citations: 8 pubs.rsc.org
SE Wilson - Tetrahedron Letters, 1975 - Elsevier
-2-Conventional methods of preparing organolithium reagents from the halide and lithium metal did not prove very successful in the case of compound $, Preparation of 4-lithio-1, 7-…
Number of citations: 24 www.sciencedirect.com
JA Anderson Jr, CE Zerwekh Jr - Analytical Chemistry, 1949 - ACS Publications
In connection with experimental studies of the pro-duction of reference fuel grade n-heptane of 99% purity or better by fractional distillation of refinery stocks, an infrared procedure has …
Number of citations: 8 pubs.acs.org
GT Townsend, RC Prince… - FEMS Microbiology …, 2004 - academic.oup.com
The biodegradation of alicyclic compounds was studied under methanogenic and sulfate-reducing conditions in samples from a gas condensate-contaminated aquifer amended with …
Number of citations: 85 academic.oup.com
EK Plyler, R Stair, CJ Humphreys - Journal of Research of the …, 1947 - books.google.com
The infrared absorption spectra of seven cyclopentanes and five cyclohexanes have been measured in the region from 2 to 15 microns. The substances were cyclopentane, …
Number of citations: 26 books.google.com
WA Dietz - Journal of Chromatographic Science, 1967 - academic.oup.com
While there are many types of detectors employed in gas chromatographs, most units employ either flame ionization or thermal conductivity detectors. To obtain quantitative results from …
Number of citations: 616 academic.oup.com
CB Khouw, CB Dartt, JA Labinger, ME Davis - Journal of Catalysis, 1994 - Elsevier
Titanium containing, aluminum-free ZSM-5 (TS-1) and amorphous TiO 2 -SiO 2 coprecipitate are investigated as catalysts for the selective oxidation of alkanes and alkenes using a …
Number of citations: 322 www.sciencedirect.com

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